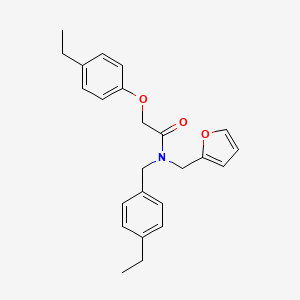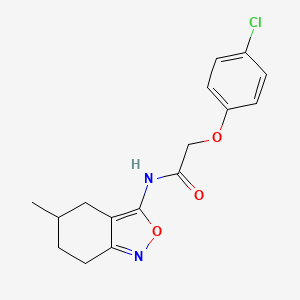
N-(2,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide” is a mouthful, but its chemical structure holds promise. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
This compound belongs to the class of chromene derivatives, which exhibit diverse biological activities. Its unique structure combines a chromene ring with an amide functional group, making it intriguing for scientific exploration.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Temperature: Typically conducted at elevated temperatures (around 100–150°C).
- Solvents: Ethanol, methanol, or other polar solvents.
- Catalysts: Basic catalysts facilitate the condensation reaction.
- While not widely produced industrially, research laboratories synthesize this compound for further investigation.
Chemical Reactions Analysis
“N-(2,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide” participates in various reactions:
Oxidation: Undergoes oxidation with reagents like potassium permanganate or chromic acid.
Reduction: Can be reduced using hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Substitution: Reacts with nucleophiles (e.g., amines) to form substituted derivatives.
Major Products:
- Oxidation: Forms the corresponding carboxylic acid.
- Reduction: Yields the reduced amine derivative.
- Substitution: Produces various N-substituted analogs.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a lead compound for drug development.
Organic Synthesis: Used as a building block for more complex molecules.
Anticancer Properties: Investigated for its cytotoxic effects against cancer cells.
Anti-inflammatory Activity: May modulate inflammatory pathways.
Antioxidant Effects: Could protect against oxidative stress.
Dye Synthesis: Chromene derivatives find applications in dye production.
Mechanism of Action
Molecular Targets: Interacts with specific cellular proteins or enzymes.
Pathways: Modulates signaling pathways related to cell growth, inflammation, or oxidative stress.
Comparison with Similar Compounds
Uniqueness: Its chromene-amide hybrid structure sets it apart.
Similar Compounds: Related compounds include other chromenes, benzamides, and amides.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-11-5-8-16(13(3)9-11)21-20(23)18-10-17(22)15-7-6-12(2)14(4)19(15)24-18/h5-10H,1-4H3,(H,21,23) |
InChI Key |
OJYSIJNUFJGJCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide](/img/structure/B11384439.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11384442.png)
![7,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11384451.png)
![2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]butanamide](/img/structure/B11384456.png)
![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11384458.png)
![N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11384472.png)
![4-tert-butyl-N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11384481.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11384483.png)




![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B11384531.png)
![2-(3,4-Dimethylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11384532.png)
